N-hydroxy-3-phenylpropanecarbonimidoylchloride
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Overview
Description
N-hydroxy-3-phenylpropanecarbonimidoylchloride is an organic compound with the molecular formula C9H10ClNO. This compound is characterized by the presence of a phenyl group attached to a propanecarbonimidoyl chloride moiety, with an additional hydroxy group attached to the nitrogen atom. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-3-phenylpropanecarbonimidoylchloride typically involves the reaction of 3-phenylpropanoic acid with hydroxylamine hydrochloride to form N-hydroxy-3-phenylpropanamide. This intermediate is then treated with thionyl chloride to yield the desired this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-3-phenylpropanecarbonimidoylchloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The chloride group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted products depending on the nucleophile used.
Scientific Research Applications
N-hydroxy-3-phenylpropanecarbonimidoylchloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of N-hydroxy-3-phenylpropanecarbonimidoylchloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-hydroxy-3-phenylpropanamide: A precursor in the synthesis of N-hydroxy-3-phenylpropanecarbonimidoylchloride.
N-hydroxybenzimidazole: Another compound with a hydroxy group attached to a nitrogen atom, used in similar applications.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C10H12ClNO |
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Molecular Weight |
197.66 g/mol |
IUPAC Name |
(1Z)-N-hydroxy-4-phenylbutanimidoyl chloride |
InChI |
InChI=1S/C10H12ClNO/c11-10(12-13)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2/b12-10- |
InChI Key |
IBMGBFQZQAFCLY-BENRWUELSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCC/C(=N/O)/Cl |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=NO)Cl |
Origin of Product |
United States |
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